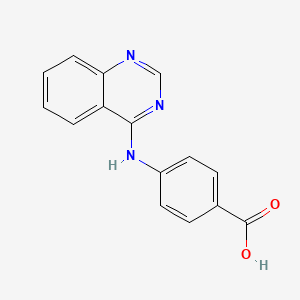

4-(Quinazolin-4-ylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Quinazolin-4-ylamino)benzoic acid” is a chemical compound with the empirical formula C15H11N3O2 and a molecular weight of 265.27 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-(Quinazolin-4-ylamino)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1NC2=NC=NC3=CC=CC=C23 .

Aplicaciones Científicas De Investigación

Kinase Inhibition

- Quinazolin-4-ylamino derivatives, including those similar to 4-(Quinazolin-4-ylamino)benzoic acid, have been explored for their role as kinase inhibitors. Specifically, some derivatives have shown potential as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which could have implications in cancer treatment (Wissner et al., 2005).

Antimicrobial Activity

- Quinazolinone derivatives have demonstrated significant antimicrobial properties. For example, certain compounds derived from 4-(Quinazolin-4-ylamino)benzoic acid have shown potent anti-bacterial and anti-fungal activities, which could be beneficial in treating infections (Mohamed et al., 2010).

Synthesis and Transformations

- The synthesis and transformation of quinazolin-4-ylamino benzoic acids and their derivatives are of interest for their unique fluorescent properties. These compounds could be utilized in the development of novel fluorescent materials (Avetisyan et al., 2007).

Anti-inflammatory Potential

- Research into [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids, related to quinazolin-4-ylamino benzoic acids, indicates potential anti-inflammatory properties. These compounds could contribute to new treatments for inflammatory conditions (Красовська, 2022).

Antiviral Applications

- Certain (quinazolin-4-ylamino)methyl-phosphonates, synthesized through microwave irradiation, have been evaluated for their antiviral activity, particularly against Tobacco mosaic virus (TMV). This suggests potential applications in developing antiviral agents (Luo et al., 2012).

Structure and Biological Screening

- The structural characterization and biological screening of quinazolin-4-ylamino derivatives have been conducted, revealing potential antiproliferative activity against certain cancer cell lines. This underscores their potential in cancer research (Kumar et al., 2019).

Drug Discovery and Design

- Quinazolin-4-ylamino derivatives are involved in the design and synthesis of novel drugs with antimicrobial activities, particularly against both gram-positive and gram-negative bacteria (Myangar & Raval, 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-(Quinazolin-4-ylamino)benzoic acid are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .

Mode of Action

4-(Quinazolin-4-ylamino)benzoic acid interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . This compound has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, and the compound’s action leads to a decrease in biofilm formation, cell surface hydrophobicity, exopolysaccharide production, and twitching motility .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

The result of the compound’s action is a decrease in the virulence of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound reduces the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . This could potentially make infections caused by these bacteria easier to treat.

Propiedades

IUPAC Name |

4-(quinazolin-4-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTLIIKTRIMNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinazolin-4-ylamino)benzoic acid | |

CAS RN |

33683-30-6 |

Source

|

| Record name | 33683-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)

![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)